molecular formula C23H23BrN2O5S B306554 2-[(5Z)-5-(2-bromo-4,5-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

2-[(5Z)-5-(2-bromo-4,5-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

Cat. No. B306554
M. Wt: 519.4 g/mol
InChI Key: HQBFLAVQXNPCLR-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5Z)-5-(2-bromo-4,5-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "compound X" in scientific literature and is known for its unique chemical structure and properties. In

Scientific Research Applications

2-[(5Z)-5-(2-bromo-4,5-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide has several potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against a wide range of cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(2-bromo-4,5-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is not fully understood. However, studies have shown that this compound inhibits the activity of several enzymes involved in cancer cell proliferation and survival. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(5Z)-5-(2-bromo-4,5-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide has several biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cancer cells, leading to cell death. Additionally, this compound has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and survival. Furthermore, this compound has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(5Z)-5-(2-bromo-4,5-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is its potent anticancer activity against a wide range of cancer cell lines. Additionally, this compound has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, one limitation of this compound is its potential toxicity, which requires further investigation.

Future Directions

There are several future directions for the research of 2-[(5Z)-5-(2-bromo-4,5-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide. One direction is to investigate the potential of this compound as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to determine the mechanism of action of this compound and to investigate its potential toxicity. Finally, future research could focus on the development of more potent analogs of this compound with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, 2-[(5Z)-5-(2-bromo-4,5-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is a synthetic compound with significant potential in scientific research. This compound has potent anticancer activity against a wide range of cancer cell lines and has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. Further research is needed to fully understand the mechanism of action of this compound and to investigate its potential toxicity.

Synthesis Methods

The synthesis of 2-[(5Z)-5-(2-bromo-4,5-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is a multi-step process that involves the reaction of several reagents. The synthesis begins with the reaction of 2-bromo-4,5-diethoxybenzaldehyde with thiosemicarbazide to produce the thiosemicarbazone intermediate. This intermediate is then treated with acetic anhydride to form the thiazolidinone ring. The final step involves the reaction of the thiazolidinone intermediate with 4-methylphenylacetic acid to produce the desired compound.

properties

Product Name

2-[(5Z)-5-(2-bromo-4,5-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

Molecular Formula

C23H23BrN2O5S

Molecular Weight

519.4 g/mol

IUPAC Name

2-[(5Z)-5-[(2-bromo-4,5-diethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C23H23BrN2O5S/c1-4-30-18-10-15(17(24)12-19(18)31-5-2)11-20-22(28)26(23(29)32-20)13-21(27)25-16-8-6-14(3)7-9-16/h6-12H,4-5,13H2,1-3H3,(H,25,27)/b20-11-

InChI Key

HQBFLAVQXNPCLR-JAIQZWGSSA-N

Isomeric SMILES

CCOC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)Br)OCC

SMILES

CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)Br)OCC

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)Br)OCC

Origin of Product

United States

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